Carboxyamidotriazole

SOCE inhibition antiproliferative activity HEK-293

Select Carboxyamidotriazole (CAI, L-651582) when your research demands a validated SOCE inhibitor with a clinically documented dual mechanism—direct store-operated calcium entry blockade (IC₅₀ 0.5 μM) plus mitochondrial calcium import inhibition—unlike 2-APB or SKF-96365. This non-selective PDE inhibitor also elevates cAMP/cGMP without multiple agents. For in vivo xenograft models, specify the orotate salt (CTO) to achieve higher Cmax, superior AUC, and brain tissue penetration. ≥98% purity. Validated for MMR-deficient cancer and Mcl-1 apoptosis studies.

Molecular Formula C17H12Cl3N5O2
Molecular Weight 424.7 g/mol
CAS No. 99519-84-3
Cat. No. B1668434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyamidotriazole
CAS99519-84-3
SynonymsCAI;  RFE-007;  NSC-609974;  L-651582;  RFE007;  NSC609974;  L651582;  RFE 007;  NSC 609974;  L 651582;  Carboxyamidotriazole
Molecular FormulaC17H12Cl3N5O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl
InChIInChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27)
InChIKeyWNRZHQBJSXRYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carboxyamidotriazole (CAI) Procurement Guide: Non-Voltage-Operated Calcium Channel Inhibitor


Carboxyamidotriazole (CAI, CAS 99519-84-3, also known as L-651582) is an orally bioavailable small molecule that functions as an inhibitor of non-voltage-operated calcium channels, blocking both Ca²⁺ influx into cells and Ca²⁺ release from intracellular stores [1]. This mechanism disrupts calcium channel-mediated signal transduction and inhibits vascular endothelial growth factor (VEGF) signaling, endothelial proliferation, and angiogenesis [2]. CAI has been investigated as a non-cytotoxic anticancer agent and is distinguished from classical voltage-gated calcium channel blockers by its action on store-operated calcium entry (SOCE) and mitochondrial calcium dynamics [3].

Why Carboxyamidotriazole (CAI) Cannot Be Replaced by Other SOCE or Calcium Channel Inhibitors


Substituting CAI with alternative calcium channel modulators such as 2-APB, SKF-96365, or classical L-type calcium channel blockers introduces distinct pharmacological and selectivity profiles that materially alter experimental outcomes. CAI exerts its antiproliferative effects through a unique dual mechanism: direct inhibition of store-operated calcium entry (SOCE) combined with mitochondrial calcium import blockade, which depletes local calcium clearance essential for sustained SOCE [1]. In contrast, 2-APB exhibits biphasic SOCE modulation—enhancing SOCE at low concentrations while inhibiting at higher doses—and possesses a broader polypharmacology that includes IP₃ receptor and SERCA pump interactions [2]. CAI also functions as a non-selective phosphodiesterase (PDE) inhibitor with moderate potency across both cAMP-PDE and cGMP-PDE, a property not shared by selective PDE inhibitors or other SOCE blockers [3]. These mechanistic divergences translate into quantitatively different potency and efficacy profiles that preclude interchangeable use in research or development workflows.

Carboxyamidotriazole (CAI) Quantitative Differentiation Evidence


CAI Demonstrates ~31-Fold Higher Antiproliferative Potency Than 2-APB in HEK-293 Cells

In a direct head-to-head comparison within the same study, CAI exhibited significantly greater antiproliferative potency than the widely used SOCE blocker 2-aminoethoxydiphenyl borate (2-APB). Both compounds were evaluated for their ability to inhibit proliferation in HEK-293 human embryonic kidney cells under identical experimental conditions [1].

SOCE inhibition antiproliferative activity HEK-293

CAI SOCE Inhibition IC50 of 0.5 μM Compares Favorably Against Alternative SOCE Modulators

In a systematic cross-study comparison of store-operated calcium entry (SOCE) inhibitors compiled in a comprehensive review, CAI demonstrated an IC50 of approximately 0.5 μM in HEK293 cells. This potency profile was evaluated alongside multiple established SOCE modulators under comparable assay conditions [1].

SOCE inhibition calcium signaling CRAC channel

CAI Matches IBMX in cAMP Elevation While Surpassing Sildenafil in cGMP Response

CAI functions as a non-selective phosphodiesterase (PDE) inhibitor, and its effects on cyclic nucleotide accumulation were directly compared to the reference compounds IBMX and sildenafil using FRET-based cyclic nucleotide sensors in living Lewis lung carcinoma (LLC) cells [1].

phosphodiesterase inhibition cAMP cGMP FRET

Carboxyamidotriazole Orotate (CTO) Salt Form Enhances Bioavailability Versus Free Base CAI

For in vivo applications requiring improved oral bioavailability and solubility, the orotate salt form of carboxyamidotriazole (CTO, CAS 187739-60-2) offers quantifiable pharmacokinetic advantages over the free base CAI. A comparative preclinical pharmacokinetic analysis in rats directly evaluated both forms [1][2].

orotate salt pharmacokinetics bioavailability CTO

CAI Selectively Inhibits Proliferation and Invasion in MMR-Deficient Human Cancer Cell Lines

CAI demonstrates a selective sensitivity profile favoring DNA mismatch repair (MMR)-deficient human cancer cell lines over MMR-proficient counterparts. This selectivity is mechanistically linked to G2/M cell cycle arrest and induction of apoptosis specifically in the MMR-deficient context [1].

MMR deficiency cancer selectivity G2/M arrest

Carboxyamidotriazole (CAI/CTO) Validated Research and Preclinical Application Scenarios


In Vitro SOCE and Antiproliferative Screening in HEK-293 and Cancer Cell Models

CAI is the preferred tool compound for studies requiring potent inhibition of store-operated calcium entry (SOCE) coupled with measurable antiproliferative effects. With an IC50 of 0.5 μM for SOCE inhibition and 1.6 μM for proliferation inhibition in HEK-293 cells, CAI enables sub-micromolar working concentrations that reduce the risk of off-target calcium channel modulation observed with higher-concentration alternatives like 2-APB (50 μM) or SKF-96365 (12 μM) [1][2]. For researchers studying MMR-deficient cancer biology, CAI provides a selectivity dimension not documented for other SOCE inhibitors, making it particularly suitable for isogenic cell line pair experiments examining MMR-dependent drug sensitivity [3].

In Vivo Xenograft Tumor Growth Inhibition Studies Requiring Enhanced Oral Bioavailability

For murine xenograft models of glioblastoma, colon cancer, ovarian cancer, or melanoma, carboxyamidotriazole orotate (CTO) should be specified over the free base CAI. CTO demonstrates increased solubility, faster bloodstream entry, higher Cmax, and increased AUC relative to CAI free base, translating to stronger in vivo efficacy and reduced toxicity [1][2]. Documented antitumor activity includes statistically significant tumor growth inhibition in U251 glioblastoma, HT29 colon, LOX IMVI melanoma, and OVCAR-5 ovarian xenograft models. CTO has also been shown to achieve therapeutic concentrations in brain tissue, supporting its application in CNS tumor models [2][3].

Cyclic Nucleotide Signaling Studies Requiring Dual cAMP/cGMP PDE Inhibition

In experimental systems where modulation of both cAMP and cGMP signaling pathways is desired without using multiple selective PDE inhibitors, CAI offers a validated single-agent solution. At 30 μM, CAI produces cAMP elevation comparable to 100 μM IBMX and cGMP elevation ~1.5-fold greater than 10 μM sildenafil, as measured by FRET-based sensors in living cells [1]. This non-selective PDE inhibition profile is particularly relevant for studies examining the interplay between calcium signaling and cyclic nucleotide pathways in inflammation, cancer cell proliferation, or endothelial function, where CAI's dual calcium channel/PDE inhibitory activity provides a unique pharmacological tool not replicated by selective inhibitors.

Ovarian Carcinoma Models Investigating Mcl-1 Downregulation and Anti-Bcl-xL Sensitization

CAI is specifically validated for ovarian carcinoma research where Mcl-1 downregulation is a mechanistic endpoint of interest. CAI inhibits store-operated calcium entry (SOCE) and suppresses Mcl-1 translation through mTORC1 deactivation, thereby sensitizing ovarian carcinoma cells to anti-Bcl-xL agents such as ABT-737 [1]. This application is supported by direct evidence that the potent SOCE inhibitor YM58483 phenocopies CAI's effects on mTORC1 and Mcl-1 and similarly triggers apoptosis in combination with ABT-737, confirming the on-target nature of CAI's activity in this context [1]. Researchers investigating calcium signaling-mediated apoptosis resistance in ovarian cancer should select CAI as a chemically distinct SOCE inhibitor with clinical exposure history.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxyamidotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.